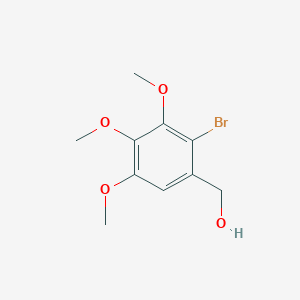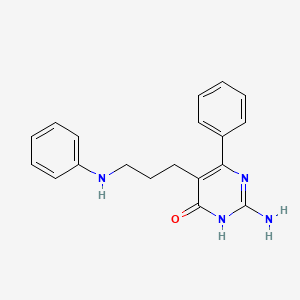
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one is a synthetic compound that has garnered interest due to its structural similarity to tetrahydrofolic acid analogs.
Métodos De Preparación
The synthesis of 2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one typically involves multiple steps. One common method starts with ethyl acetoacetate, which undergoes cyanoethylation, condensation with guanidine, and catalytic reduction to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tetrahydrofolic acid analogs.
Biology: The compound is investigated for its potential inhibitory effects on enzymes such as dihydrofolic reductase and thymidylate synthetase.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to folate metabolism.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolic reductase and thymidylate synthetase by binding to their active sites. This inhibition disrupts the normal metabolic pathways, leading to various biological effects .
Comparación Con Compuestos Similares
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one can be compared with other similar compounds, such as:
2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol: This compound has a similar structure but differs in the substitution pattern on the pyrimidine ring.
2-amino-5-(3-anilinopropyl)-6-(4-methylphenyl)-1H-pyrimidin-4-one: This compound has a methyl group on the phenyl ring, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.
Propiedades
Número CAS |
853-66-7 |
|---|---|
Fórmula molecular |
C19H20N4O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-amino-5-(3-anilinopropyl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H20N4O/c20-19-22-17(14-8-3-1-4-9-14)16(18(24)23-19)12-7-13-21-15-10-5-2-6-11-15/h1-6,8-11,21H,7,12-13H2,(H3,20,22,23,24) |
Clave InChI |
SCRJBOTXSNZXCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





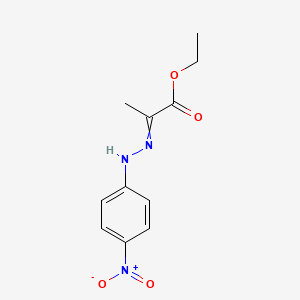
![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)

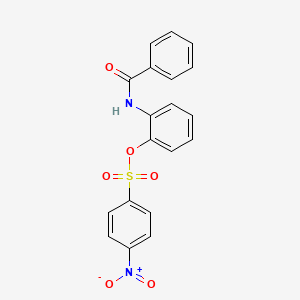
![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)


![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
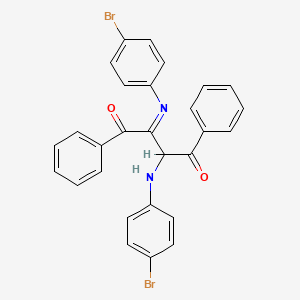
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
